molecular formula C8H16N2O3 B1221781 4-(2-Nitrobutyl)morpholine CAS No. 2224-44-4

4-(2-Nitrobutyl)morpholine

Cat. No.: B1221781
CAS No.: 2224-44-4
M. Wt: 188.22 g/mol
InChI Key: GQHVWDKJTDUZRP-UHFFFAOYSA-N
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Description

4-(2-Nitrobutyl)morpholine is an organic compound with the molecular formula C8H16N2O3 It is a derivative of morpholine, where the nitrogen atom is substituted with a 2-nitrobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Nitrobutyl)morpholine typically involves the reaction of morpholine with 2-nitrobutyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Morpholine+2-Nitrobutyl chlorideThis compound+HCl\text{Morpholine} + \text{2-Nitrobutyl chloride} \rightarrow \text{this compound} + \text{HCl} Morpholine+2-Nitrobutyl chloride→this compound+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane or toluene, at a temperature range of 0-25°C. The product is then purified by distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for temperature and pH control is common to maintain optimal reaction conditions and ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitrobutyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to a hydroxylamine or an amine using reagents like lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: 4-(2-Aminobutyl)morpholine.

    Reduction: 4-(2-Hydroxylaminobutyl)morpholine or 4-(2-Aminobutyl)morpholine.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Nitrobutyl)morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(2-Nitrobutyl)morpholine involves its interaction with molecular targets through its nitro and morpholine groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. The morpholine ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, lacking the nitrobutyl substitution.

    4-(2-Aminobutyl)morpholine: A reduced form of 4-(2-Nitrobutyl)morpholine.

    4-(2-Hydroxylaminobutyl)morpholine: Another reduced form with a hydroxylamine group.

Uniqueness

This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable intermediate in synthetic chemistry and a compound of interest in various research fields.

Properties

IUPAC Name

4-(2-nitrobutyl)morpholine
Source PubChem
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InChI

InChI=1S/C8H16N2O3/c1-2-8(10(11)12)7-9-3-5-13-6-4-9/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHVWDKJTDUZRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN1CCOCC1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
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DSSTOX Substance ID

DTXSID5032527
Record name 4-(2-Nitrobutyl)morpholine
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Molecular Weight

188.22 g/mol
Source PubChem
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Physical Description

76% active ingredient of Bioban P-147; [Reference #1]
Record name 4-(2-Nitrobutyl)morpholine
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CAS No.

2224-44-4
Record name 4-(2-Nitrobutyl)morpholine
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Record name 4-(2-Nitrobutyl)morpholine
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Record name 4-(2-Nitrobutyl)morpholine
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Record name 4-(2-nitrobutyl)morpholine
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Record name 4-(2-NITROBUTYL)MORPHOLINE
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Synthesis routes and methods

Procedure details

Formaldehyde, 37%, is added to the vessel with constant agitation and maintaining the temperature within the preferred 55°-60° C. range. The formaldehyde is added over a 21/2-6 hour addition period. Preferably, the formaldehyde is added in about 3-4 hours addition time. Addition times of less than 21/2 hours produce, 4,4'-(2-ethyl-2-nitrotrimethylene)dimorpholine and addition times of longer than 6 hours have no appreciable effect on product formation. Longer addition times than 6 hours and interruptions during addition produce no deleterious effects on the product quality or yield of the 2-nitrobutylmorpholine. The reaction mixture is held at the preferred temperature for a combined addition and holding period of 41/2-8 hours. Preferably, the reaction mixture is held for a minimum of two hours after the addition of the formaldehyde. During the holding period, the reaction goes to completion and any of the dimorpholine product formed converts to 2-nitrobutylmorpholine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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